1-Methylpiperidine-4-carbohydrazide CAS number 176178-88-4 properties
1-Methylpiperidine-4-carbohydrazide CAS number 176178-88-4 properties
An In-depth Technical Guide to 1-Methylpiperidine-4-carbohydrazide (CAS: 176178-88-4): Properties, Synthesis, and Applications
Introduction
1-Methylpiperidine-4-carbohydrazide, identified by CAS Number 176178-88-4, is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture is characterized by two key functional moieties: a saturated N-methylpiperidine ring and a reactive carbohydrazide group. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[1] The carbohydrazide functional group serves as a versatile synthetic handle, enabling the construction of a wide array of more complex heterocyclic systems and derivatives.[1]
This technical guide provides a comprehensive overview of 1-Methylpiperidine-4-carbohydrazide, consolidating its chemical and physical properties, detailing its primary synthetic routes, exploring its chemical reactivity, and discussing its applications as a crucial intermediate in drug discovery and organic synthesis. The information is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable building block.
Part 1: Molecular Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1-Methylpiperidine-4-carbohydrazide.
Chemical Structure
The structure combines a tertiary amine within a saturated six-membered ring with a terminal hydrazide, making it a bifunctional building block.
Caption: 2D Structure of 1-Methylpiperidine-4-carbohydrazide.
Chemical and Physical Data
The properties of 1-Methylpiperidine-4-carbohydrazide are summarized below. The experimental data is often limited for specialized research chemicals; therefore, high-quality computed properties are also provided for guidance.
| Property | Value | Source(s) |
| CAS Number | 176178-88-4 | [2][3][4] |
| Molecular Formula | C₇H₁₅N₃O | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2][3] |
| IUPAC Name | 1-methylpiperidine-4-carbohydrazide | [2] |
| Synonyms | 1-Methyl-4-piperidinecarbohydrazide, 4-Piperidinecarboxylic acid, 1-methyl-, hydrazide | [2][4] |
| SMILES | CN1CCC(CC1)C(=O)NN | [2] |
| Appearance | Data not available; related compounds are often white solids or colorless to yellow liquids. | [5] |
| XLogP3 (Computed) | -0.7 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place. | [6] |
Part 2: Synthesis and Manufacturing
The primary and most direct method for preparing 1-Methylpiperidine-4-carbohydrazide is through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This process is a classic nucleophilic acyl substitution, valued for its efficiency and high yield.
Synthetic Workflow Diagram
Caption: Overall synthetic pathway to the target compound.
Protocol 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate
This protocol is adapted from a known procedure for the synthesis of the intermediate ester.[7]
Rationale: The carboxylic acid is converted to an ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Thionyl chloride in methanol is an effective method for this transformation, generating the methyl ester in situ.
Methodology:
-
To a stirred solution of 1-methylisonipecotic acid hydrochloride (1.0 mol) in methanol (350 mL, 8.0 eq), cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add thionyl chloride (1.55 eq) dropwise, maintaining the internal temperature below 0 °C. The addition typically takes about 1 hour.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to 40 °C. Maintain this temperature for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with methylene chloride (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear liquid.[7]
Protocol 2: Synthesis of 1-Methylpiperidine-4-carbohydrazide
Rationale: This step involves a nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.[1]
Methodology:
-
Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 mol) in ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield the final product.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Methylpiperidine-4-carbohydrazide stems from the reactivity of its terminal hydrazide group, which can readily participate in condensation and cyclization reactions.[1]
Reaction Scheme: Formation of Heterocycles
Caption: Key reactions of the carbohydrazide moiety.
Protocol 3: Synthesis of a Hydrazone (Schiff Base)
Rationale: The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones. This reaction is often the first step in multi-step syntheses of other heterocyclic systems.[1]
Methodology:
-
Dissolve 1-Methylpiperidine-4-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration, wash with cold solvent, and dry to obtain the pure hydrazone.
Part 4: Applications in Research and Drug Discovery
The 1-methylpiperidine-4-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
-
Antimicrobial Agents: Derivatives of piperidine-4-carbohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, with some compounds showing moderate to good activity.[8]
-
Enzyme Inhibition: The core structure is present in molecules designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[9] Similarly, related structures have been explored as potent human carbonic anhydrase (hCA) inhibitors, with applications in treating glaucoma, edema, and some cancers.[10]
-
Metabolic Disorders: Piperidine carbohydrazides have been explored as multifunctional agents for managing diabetes.[9]
-
CNS Receptor Ligands: The carbohydrazide moiety is a key pharmacophoric group in various therapeutically useful substances, including ligands for central nervous system (CNS) receptors.[11]
The utility of this scaffold is rooted in the piperidine ring's ability to improve the aqueous solubility and metabolic profile of a molecule, while the carbohydrazide group provides a vector for introducing diverse pharmacophores to interact with biological targets.[1]
Part 5: Spectral Analysis (Predictive)
| Spectral Method | Predicted Characteristics |
| ¹H NMR | N-CH₃: Singlet around δ 2.2-2.4 ppm. Piperidine Ring Protons (CH₂): Complex multiplets between δ 1.5-3.0 ppm. Piperidine Ring Proton (CH): Multiplet around δ 2.3-2.6 ppm. -NH-: Broad singlet, chemical shift variable (δ ~7.5-9.5 ppm), dependent on solvent and concentration. -NH₂: Broad singlet, chemical shift variable (δ ~4.0-5.0 ppm). |
| ¹³C NMR | C=O (Carbonyl): δ 170-175 ppm. Piperidine Ring Carbons: δ 25-55 ppm. N-CH₃: δ ~46 ppm. |
| IR (Infrared) | N-H Stretching (hydrazide): Two bands in the region 3200-3400 cm⁻¹. C-H Stretching (aliphatic): 2800-3000 cm⁻¹. C=O Stretching (Amide I): Strong absorption around 1640-1680 cm⁻¹. N-H Bending (Amide II): Around 1510-1550 cm⁻¹. |
| Mass Spec. | (EI-MS): Expected molecular ion peak [M]⁺ at m/z 157. Key fragments would likely arise from the loss of NHNH₂ (m/z 126) and cleavage of the piperidine ring. (ESI-MS): Expected protonated molecular ion [M+H]⁺ at m/z 158. |
Part 6: Safety, Handling, and Storage
The toxicological properties of 1-Methylpiperidine-4-carbohydrazide have not been thoroughly investigated.[12] Therefore, it must be handled with care, assuming it is hazardous. Safety data from closely related compounds suggest the following precautions.
-
Hazard Statements (Anticipated): May cause skin irritation, serious eye damage, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as violent reactions are possible.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
1-Methylpiperidine-4-carbohydrazide is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combining a medicinally relevant piperidine core with a synthetically adaptable carbohydrazide group, makes it a powerful tool for the synthesis of novel compounds, particularly in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory.
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